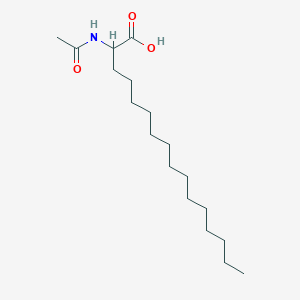
Hexadecanoic acid, 2-(acetylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic acid, 2-(acetylamino)-, also known as palmitic acid derivative, is a compound with the molecular formula C18H35NO3. It is a fatty acid derivative that contains a secondary amide group and a carboxylic acid group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic acid, 2-(acetylamino)- typically involves the acetylation of hexadecanoic acid. One common method is to react hexadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of hexadecanoic acid, 2-(acetylamino)- can involve the esterification of hexadecanoic acid with hexadecanol, followed by acetylation. This process is carried out at elevated temperatures (around 350°C) under an inert atmosphere to prevent oxidation and other side reactions. The method is advantageous due to its simplicity, low cost, and environmental friendliness .
化学反応の分析
Types of Reactions: Hexadecanoic acid, 2-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various acyl derivatives.
科学的研究の応用
Hexadecanoic acid, 2-(acetylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Used in the production of cosmetics, lubricants, and other industrial products.
作用機序
The mechanism of action of hexadecanoic acid, 2-(acetylamino)- involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and stability, affecting various cellular processes. Additionally, it can inhibit enzymes such as phospholipase A2, thereby exerting anti-inflammatory effects .
類似化合物との比較
Hexadecanoic acid, 2-(acetylamino)- can be compared with other fatty acid derivatives such as:
Hexadecanoic acid (palmitic acid): A saturated fatty acid with similar structural features but lacking the acetylamino group.
Stearic acid: Another saturated fatty acid with an 18-carbon chain, differing in chain length and functional groups.
Oleic acid: An unsaturated fatty acid with a double bond, differing in saturation and functional properties.
Uniqueness: Hexadecanoic acid, 2-(acetylamino)- is unique due to its acetylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and cellular components, making it valuable in various applications .
特性
CAS番号 |
101885-60-3 |
|---|---|
分子式 |
C18H35NO3 |
分子量 |
313.5 g/mol |
IUPAC名 |
2-acetamidohexadecanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(18(21)22)19-16(2)20/h17H,3-15H2,1-2H3,(H,19,20)(H,21,22) |
InChIキー |
QKSZWOKZJCYLBX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


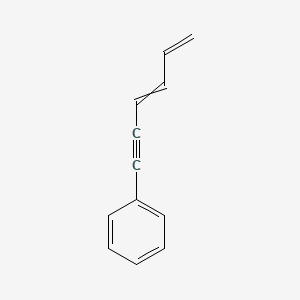
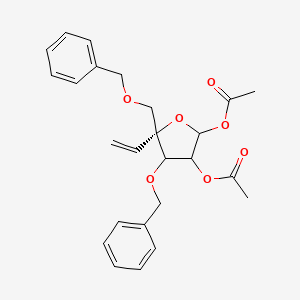

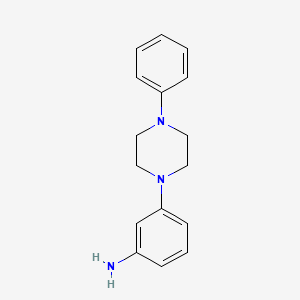
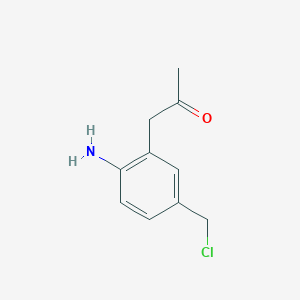
![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)
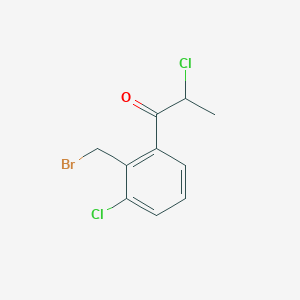
![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
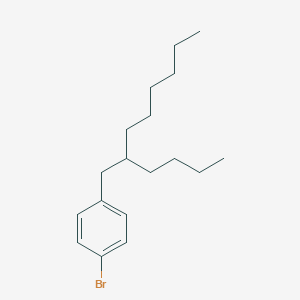

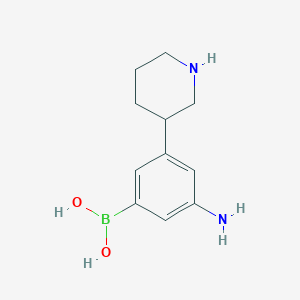
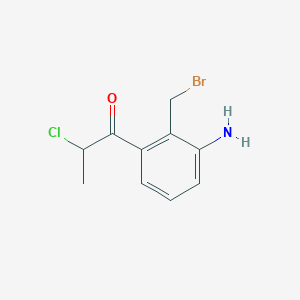
![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
